molecular formula C12H19NS B10842027 2-N-Ethylamino-1-(4-methylthiophenyl)propane

2-N-Ethylamino-1-(4-methylthiophenyl)propane

Cat. No. B10842027
M. Wt: 209.35 g/mol
InChI Key: LAWDOCPCCFOXQO-UHFFFAOYSA-N
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Description

2-N-Ethylamino-1-(4-methylthiophenyl)propane is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethylamino group attached to a propane chain, which is further connected to a 4-methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Ethylamino-1-(4-methylthiophenyl)propane typically involves the reaction of 4-methylthiophenylacetone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-N-Ethylamino-1-(4-methylthiophenyl)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-N-Ethylamino-1-(4-methylthiophenyl)propane involves its interaction with specific molecular targets, such as the serotonin transporter (SERT). The compound inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action is mediated through the binding of the compound to the transporter, which prevents the reabsorption of serotonin into the presynaptic neuron .

Comparison with Similar Compounds

2-N-Ethylamino-1-(4-methylthiophenyl)propane can be compared with other similar compounds, such as:

properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-ethyl-1-(4-methylsulfanylphenyl)propan-2-amine

InChI

InChI=1S/C12H19NS/c1-4-13-10(2)9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3

InChI Key

LAWDOCPCCFOXQO-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)SC

Origin of Product

United States

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